molecular formula C5H2BrClN2O2 B6284056 6-bromo-5-chloropyrazine-2-carboxylic acid CAS No. 1017604-40-8

6-bromo-5-chloropyrazine-2-carboxylic acid

Cat. No.: B6284056
CAS No.: 1017604-40-8
M. Wt: 237.4
InChI Key:
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Description

6-bromo-5-chloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2BrClN2O2 and a molecular weight of 237.44 g/mol . It is a pyrazine derivative, characterized by the presence of bromine and chlorine atoms at the 6 and 5 positions, respectively, and a carboxylic acid group at the 2 position. This compound is primarily used in research and development due to its unique chemical properties .

Mechanism of Action

Target of Action

6-Bromo-5-chloropyrazine-2-carboxylic acid primarily targets enzymes involved in the biosynthesis pathways of nicotinamide adenine dinucleotide (NAD) and ethylene . These enzymes play crucial roles in cellular metabolism and signaling.

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity. This inhibition disrupts the normal biosynthesis of NAD and ethylene, leading to a cascade of metabolic disturbances .

Biochemical Pathways

By targeting NAD biosynthesis, this compound affects several downstream pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation. The disruption of ethylene biosynthesis impacts plant hormone signaling pathways, which are essential for growth and stress responses .

Pharmacokinetics

Its molecular structure suggests moderate bioavailability due to its potential for passive diffusion across cell membranes .

Result of Action

At the molecular level, the inhibition of NAD biosynthesis leads to reduced cellular energy production and impaired metabolic functions. At the cellular level, this can result in cell growth arrest or apoptosis. In plants, the disruption of ethylene biosynthesis can lead to altered growth patterns and stress responses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and efficacy of this compound. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloropyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method includes the bromination and chlorination of pyrazine-2-carboxylic acid under controlled conditions. For instance, the bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the process generally involves large-scale halogenation reactions under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-chloropyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can modify the carboxylic acid group .

Scientific Research Applications

6-bromo-5-chloropyrazine-2-carboxylic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5-chloropyrazine-2-carboxylic acid is unique due to the specific positioning of the bromine and chlorine atoms, as well as the presence of the carboxylic acid group.

Properties

CAS No.

1017604-40-8

Molecular Formula

C5H2BrClN2O2

Molecular Weight

237.4

Purity

0

Origin of Product

United States

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